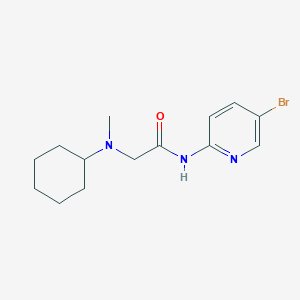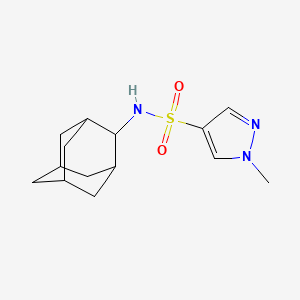![molecular formula C17H25N3OS B4681833 1-{[(4-butylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B4681833.png)
1-{[(4-butylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide
説明
1-{[(4-butylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, also known as BPTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. BPTP belongs to a class of compounds known as protein tyrosine phosphatase inhibitors, which have been identified as potential therapeutic agents for a range of diseases, including cancer, diabetes, and autoimmune disorders.
作用機序
The mechanism of action of 1-{[(4-butylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide involves the inhibition of protein tyrosine phosphatases, which play a critical role in the regulation of cell signaling pathways. By inhibiting these enzymes, this compound disrupts the balance of signaling pathways, leading to increased apoptosis and decreased cell proliferation. The specific tyrosine phosphatases targeted by this compound vary depending on the cell type and disease being studied.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. In cancer cells, this compound has been shown to induce cell cycle arrest and increase sensitivity to chemotherapy. In autoimmune disorders, this compound has been shown to reduce the production of inflammatory cytokines and decrease the infiltration of immune cells into affected tissues.
実験室実験の利点と制限
One of the main advantages of 1-{[(4-butylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide for laboratory experiments is its specificity for protein tyrosine phosphatases, which allows for targeted inhibition of specific signaling pathways. However, this compound has also been shown to have limitations, including poor solubility and stability, which can make it difficult to use in certain experimental settings. In addition, the potential toxicity of this compound at high concentrations must be carefully considered when designing experiments.
将来の方向性
There are several future directions for research on 1-{[(4-butylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide, including the development of more efficient synthesis methods, optimization of dosing and administration protocols, and investigation of its potential use in combination with other therapeutic agents. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of a range of diseases.
科学的研究の応用
1-{[(4-butylphenyl)amino]carbonothioyl}-4-piperidinecarboxamide has been extensively studied for its potential applications in pharmaceutical research. One of the main areas of focus has been its use as a protein tyrosine phosphatase inhibitor for the treatment of cancer. This compound has been shown to inhibit the activity of several tyrosine phosphatases that are overexpressed in cancer cells, leading to increased apoptosis and decreased tumor growth. In addition, this compound has been investigated for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis, where it has been shown to reduce inflammation and joint damage.
特性
IUPAC Name |
1-[(4-butylphenyl)carbamothioyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c1-2-3-4-13-5-7-15(8-6-13)19-17(22)20-11-9-14(10-12-20)16(18)21/h5-8,14H,2-4,9-12H2,1H3,(H2,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRUWZWJZFINMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)N2CCC(CC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2-oxo-2-[(2-phenylethyl)amino]ethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4681752.png)
![2-[(2-chloro-4-fluorobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4681760.png)

![N-(1-adamantylmethyl)-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4681779.png)

![2-[(2-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4681788.png)
![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4681798.png)
![3-allyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4681799.png)

![4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-8-methyl-2-(3-pyridinyl)quinoline](/img/structure/B4681825.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4681828.png)
![2-chloro-N-({[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4681830.png)

